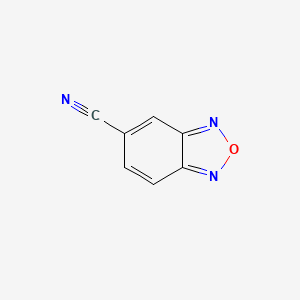
3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The closest compounds I found are “4-(5-Methyl-2-oxo-benzooxazol-3-yl)-butyric acid” and “(5-Methyl-2-oxo-benzooxazol-3-yl)-acetic acid”. The former has a CAS Number of 878046-68-5 and a molecular weight of 235.24 . The latter has a molecular formula of C10H9NO4 and an average mass of 207.183 Da .
Molecular Structure Analysis
The InChI code for “4-(5-Methyl-2-oxo-benzooxazol-3-yl)-butyric acid” is 1S/C12H13NO4/c1-8-4-5-10-9(7-8)13(12(16)17-10)6-2-3-11(14)15/h4-5,7H,2-3,6H2,1H3,(H,14,15) .Physical And Chemical Properties Analysis
The molecular formula of “(5-Methyl-2-oxo-benzooxazol-3-yl)-acetic acid” is C10H9NO4 . For “4-(5-Methyl-2-oxo-benzooxazol-3-yl)-butyric acid”, the molecular weight is 235.24 .Aplicaciones Científicas De Investigación
In Vitro and In Vivo Evaluation
A study by Hutchinson et al. (2003) on a compound related to 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid, specifically 3(S)-(6-methoxypyridin-3-yl)-3-[2-oxo-3-[3-(5,6,7,8-tetrahydro-[1,8]-naphthyridin-2-yl)propyl]imidazolidin-1-yl]propionic acid, evaluated its potential as an antagonist of the alpha(v)beta(3) receptor. This compound showed promise in bone turnover models and was selected for clinical development, highlighting its potential application in treating osteoporosis (Hutchinson et al., 2003).
Corrosion Inhibition
Research conducted by Ammal et al. (2018) investigated the corrosion inhibition properties of certain derivatives, including 3-[5-(1H-indol-3-yl-methyl)-2-oxo-[1,3,4]oxadiazol-3-yl]propionitrile, on mild steel in sulfuric acid. This study demonstrated the effectiveness of such compounds in protecting against corrosion, indicating potential industrial applications (Ammal et al., 2018).
Synthesis and Biological Screening
Desai and Parekh (2021) explored the synthesis and characterization of a ligand related to 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid, namely 2-{[2-(5-benzoyl-1H-1,2,3 benzotriazole-1-yl)-2-oxoethyl]amino} propionic acid. This research aimed at developing metal complexes with antibacterial properties, offering insights into potential pharmaceutical applications (Desai & Parekh, 2021).
Quantum Chemistry and QSAR Studies
A study on the quantitative structure-activity relationships of 2-[4-thiazol-2-yl)phenyl]-propionic acid derivatives by Yoichiro et al. (1992) can provide insights into the molecular interactions and potential applications of similar compounds like 3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid in inhibiting cyclooxygenase, which is critical in drug design (Yoichiro et al., 1992).
Propiedades
IUPAC Name |
3-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c1-7-2-3-9-8(6-7)12(11(15)16-9)5-4-10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSJMZOSLSBKME-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384631 |
Source


|
| Record name | 3-(5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-2-oxo-benzooxazol-3-yl)-propionic acid | |
CAS RN |
71977-76-9 |
Source


|
| Record name | 3-(5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














